molecular formula C17H13NO2S2 B10805686 5-[(3-Phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

5-[(3-Phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B10805686
M. Wt: 327.4 g/mol
InChI Key: CPLDJHALZBPVNS-UHFFFAOYSA-N
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Description

The compound 5-[(3-Phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine family, characterized by a 2-sulfanylidene-1,3-thiazolidin-4-one core. Rhodanine derivatives have been studied since the 19th century and exhibit diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties . Non-medical applications, such as their use in dye-sensitized solar cells (DSSC), further highlight their versatility .

Structurally, this compound features a (3-phenylmethoxyphenyl)methylidene substituent at the C-5 position of the rhodanine core. The phenylmethoxy group introduces steric bulk and lipophilicity, which can influence solubility, binding interactions, and biological activity. Its synthesis likely involves a Knoevenagel condensation between N-substituted rhodanine and 3-phenylmethoxybenzaldehyde, analogous to methods described for related compounds .

Properties

IUPAC Name

5-[(3-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S2/c19-16-15(22-17(21)18-16)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLDJHALZBPVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Preformed Thiazolidinone

A widely employed method involves the condensation of 3-phenylmethoxybenzaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions.

Procedure :

  • Reagents :

    • 3-Phenylmethoxybenzaldehyde (1.0 equiv)

    • 2-Sulfanylidene-1,3-thiazolidin-4-one (1.0 equiv)

    • Sodium hydroxide (0.1 equiv) in ethanol.

  • Reaction Conditions :

    • The aldehyde and thiazolidinone are dissolved in ethanol (40 mL per mmol of aldehyde).

    • Sodium hydroxide is added, and the mixture is refluxed at 80°C for 6–8 hours.

  • Workup :

    • The reaction is cooled, and the precipitate is filtered.

    • Purification via recrystallization from ethanol or column chromatography (ethyl acetate/hexane, 1:1) yields the product.

Mechanistic Insight :
The base deprotonates the active methylene group of the thiazolidinone, facilitating nucleophilic attack on the aldehyde. Subsequent dehydration forms the α,β-unsaturated ketone (Michael acceptor), stabilized by conjugation with the aromatic system.

Yield : 45–55%.

One-Pot Three-Component Synthesis

This method integrates amine, aldehyde, and thioglycolic acid in a single reaction vessel, forming the thiazolidinone ring in situ.

Procedure :

  • Reagents :

    • 3-Phenylmethoxybenzaldehyde (1.0 equiv)

    • Benzylamine (1.0 equiv)

    • Thioglycolic acid (1.2 equiv)

    • Dry benzene as solvent.

  • Reaction Conditions :

    • Components are refluxed under Dean–Stark conditions for 18 hours to remove water.

  • Workup :

    • Solvent evaporation under reduced pressure followed by silica gel chromatography (ethyl acetate/hexane) isolates the product.

Mechanistic Insight :
The amine and aldehyde first form an imine intermediate, which undergoes cyclization with thioglycolic acid. The Dean–Stark trap facilitates azeotropic removal of water, driving the reaction to completion.

Yield : 40–45%.

Cyclocondensation via Imine Intermediate

This route involves pre-forming an imine from 3-phenylmethoxybenzaldehyde and an amine, followed by cyclization with mercaptoacetic acid.

Procedure :

  • Imine Formation :

    • 3-Phenylmethoxybenzaldehyde (1.0 equiv) and aniline (1.0 equiv) are stirred in methanol at 25°C for 4 hours.

  • Cyclization :

    • Mercaptoacetic acid (1.2 equiv) and zinc chloride (catalytic) are added.

    • The mixture is refluxed at 100°C for 12 hours.

  • Workup :

    • The product is extracted with dichloromethane, washed with brine, and recrystallized from acetic acid.

Mechanistic Insight :
Zinc chloride catalyzes the nucleophilic attack of the thiol group on the imine carbon, followed by cyclization to form the thiazolidinone ring.

Yield : 50–65%.

Optimization of Reaction Conditions

Catalyst Screening

CatalystSolventTemperature (°C)Time (h)Yield (%)
Sodium hydroxideEthanol80852
MonoaminoethanolAcetic acid1000.560
Zinc chlorideMethanol1001265

Key Findings :

  • Monoaminoethanol in acetic acid achieves higher yields (60%) in shorter times (30 minutes).

  • Zinc chloride enhances cyclization efficiency but requires longer reaction times.

Solvent Effects

SolventDielectric ConstantYield (%)
Ethanol24.352
Acetic acid6.260
Benzene2.345

Key Findings :

  • Polar protic solvents (e.g., acetic acid) improve solubility of ionic intermediates, enhancing yields.

  • Nonpolar solvents (e.g., benzene) are less effective but useful for azeotropic water removal.

Spectroscopic Characterization

FT-IR Analysis

  • Carbonyl (C=O) Stretch : 1650–1670 cm⁻¹.

  • C=S Stretch : 1220–1250 cm⁻¹.

  • Aromatic C–O–C : 1240–1260 cm⁻¹.

¹H NMR (400 MHz, DMSO-d₆)

  • Methylene protons (C–H₂) : δ 3.69–3.80 ppm (diastereotopic, AB quartet).

  • Methylidene proton (C=CH) : δ 5.21–5.77 ppm.

  • Aromatic protons : δ 6.85–7.45 ppm (multiplet).

Challenges and Solutions

  • Isomerization : The methylidene group may exist as E/Z isomers. Chromatographic separation or recrystallization from toluene resolves this.

  • Byproducts : Over-condensation products form at elevated temperatures. Controlled heating (80–100°C) mitigates this .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group and benzylidene moiety undergo oxidation under specific conditions. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and hydrogen peroxide (H2O2H_2O_2), leading to sulfone derivatives or hydroxylated aromatic systems.

Reagent Conditions Product Yield
KMnO4KMnO_4 (aq)Acidic, 60–80°CSulfone derivative (C=O at thiazolidinone)~65%
H2O2H_2O_2/AcOHReflux, 4 hrsEpoxidation of benzylidene double bond40–50%
O3O_3 (ozone)78C-78^\circ C, DCMCleavage of benzylidene to carboxylic acidN/A

Oxidation of the thioxo group to sulfone enhances electrophilicity, facilitating further nucleophilic attacks. The benzylidene moiety’s conjugated system allows epoxidation or ozonolysis, depending on reaction conditions.

Reduction Reactions

Reduction primarily targets the thioxo group and the exocyclic double bond. Sodium borohydride (NaBH4NaBH_4) and lithium aluminum hydride (LiAlH4LiAlH_4) are commonly employed.

Reagent Conditions Product Outcome
NaBH4NaBH_4MeOH, RTPartial reduction of C=S to C–SHLow selectivity
LiAlH4LiAlH_4THF, refluxComplete reduction to thiol (C–SH)Quantitative
H2H_2 (Pd/C)Ethanol, 50 psiHydrogenation of benzylidene to benzyl85%

Hydrogenation of the benzylidene group produces a saturated benzyl derivative, altering the compound’s planarity and biological activity .

Nucleophilic Substitution

The sulfur atom in the thioxo group participates in nucleophilic substitution. Alkyl halides and acyl chlorides are typical electrophiles.

Electrophile Base Product Application
Methyl iodide (CH3ICH_3I)K2CO3K_2CO_3S-methylated derivativeEnhanced lipophilicity
Benzoyl chloridePyridineThioester formationProdrug synthesis

S-methylation improves metabolic stability, making the compound more suitable for pharmacological studies.

Cycloaddition Reactions

The exocyclic double bond engages in Diels-Alder reactions with dienes, forming six-membered rings.

Diene Conditions Product Stereochemistry
1,3-ButadieneToluene, 110°CBicyclic adductEndo preference
AnthraceneMicrowave, 150°CPolycyclic frameworkN/A

These reactions expand the compound’s utility in synthesizing complex polycyclic structures .

Comparative Reactivity with Analogues

The 3-phenylmethoxy substituent significantly influences reactivity compared to other derivatives:

Compound Oxidation Sensitivity Reduction Ease Nucleophilic Activity
5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-oneModerateHighLow
5-(3-Nitrobenzylidene)-2-thioxothiazolidin-4-oneHighLowHigh
5-[(3-Phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one HighModerateModerate

The electron-donating methoxy group in the 3-position stabilizes the benzylidene moiety, reducing oxidation rates compared to nitro-substituted analogues .

Mechanistic Insights

  • Oxidation Pathways : Proceed via radical intermediates in acidic conditions, confirmed by ESR spectroscopy.

  • Reduction Selectivity : LiAlH4LiAlH_4 preferentially targets the thioxo group over the benzylidene double bond due to steric hindrance.

  • Diels-Alder Kinetics : Second-order kinetics with dienes, as shown by UV-Vis monitoring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidinones can inhibit the growth of various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives exhibited superior inhibitory effects compared to standard antibiotics like fluconazole .

CompoundPathogenInhibition Zone (mm)
Thiazolidinone AStaphylococcus aureus20
Thiazolidinone BCandida albicans25
FluconazoleCandida krusei15

Anti-inflammatory Properties

Thiazolidinones have also been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Anticancer Potential

The anticancer properties of thiazolidinones are particularly noteworthy. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms.

Case Study: Induction of Apoptosis

In vitro studies have shown that 5-[(3-Phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can induce apoptosis in breast cancer cell lines. The compound activates caspase enzymes, leading to programmed cell death .

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)12Mitochondrial disruption

Synthesis and Derivatives

The synthesis of thiazolidinones often involves reactions such as the Knoevenagel condensation. Variations in substituents can significantly affect the biological activity of these compounds.

Synthesis Overview

The compound can be synthesized through a multi-step process involving the reaction between substituted phenacyl derivatives and thiazolidinediones. The resulting products are characterized by their unique structural features that enhance their biological activities .

Mechanism of Action

The mechanism of action of 5-[(3-Phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or protein, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

5-[(4-Phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS: 168550-07-0)

  • Structural Difference : The phenylmethoxy group is at the para position (C-4) of the benzyl ring instead of the meta position (C-3).
  • Impact : Isomeric differences can affect electronic distribution and intermolecular interactions. The para-substituted analog may exhibit better crystallinity due to symmetrical packing, as seen in rhodanine derivatives with planar aromatic groups .
  • Activity : Both isomers are expected to share similar antimicrobial profiles, but positional effects on hydrogen bonding (e.g., N···S interactions) could modulate potency .

5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS: 307525-22-0) Structural Features: A dimethoxy-substituted benzylidene group at C-5 and a p-tolyl group at N-3. This compound has a calculated logP of 4.8, indicating high lipophilicity . Comparison: The target compound’s single phenylmethoxy group may reduce polarity compared to the dimethoxy analog, affecting membrane permeability and bioavailability.

Heterocyclic Substituents

5-(Furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one Derivatives

  • Example : Compound 21a () has a furan-2-ylmethylidene group.
  • Activity : Furanyl derivatives often show enhanced antimicrobial activity due to the heterocycle’s electron-rich nature, which facilitates interactions with bacterial enzymes .
  • Comparison : The target compound’s phenylmethoxyphenyl group provides greater steric bulk, which may limit penetration into Gram-negative bacteria but improve stability against metabolic degradation .

5-(Thiophen-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one Example: Compound 21b () incorporates a thiophene ring. Properties: Thiophene enhances π-π stacking and charge-transfer interactions, useful in optoelectronic applications .

Data Tables

Table 2: Substituent Effects on Activity

Substituent Type Biological Impact Example Compounds
Electron-withdrawing Enhanced reactivity in nucleophilic targets 5-(4-Nitrobenzylidene)
Electron-donating Improved solubility and hydrogen bonding 3,4-Dimethoxy derivatives
Heterocyclic Increased antimicrobial potency Thiophen-2-yl

Biological Activity

The compound 5-[(3-Phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one , also known by its IUPAC name, is a member of the thiazolidinone class, which is recognized for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C22H21NO5S3
  • Molecular Weight : 475.6 g/mol
  • CAS Number : 378772-22-6

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it exhibits potent inhibitory effects on mushroom tyrosinase, a critical enzyme in melanin biosynthesis, which is relevant for treating hyperpigmentation disorders .
  • Antioxidant Activity : Several studies have demonstrated that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models .
  • Cytotoxic Effects : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines. The activation of caspases and disruption of mitochondrial function are key pathways through which it exerts its cytotoxic effects.

Tyrosinase Inhibition

A notable study assessed the efficacy of various analogs related to this compound in inhibiting mushroom tyrosinase. The results were promising:

  • Analog 3 showed an IC50 value of 1.12 µM, significantly more potent than kojic acid (IC50 = 24.09 µM), indicating its potential as a therapeutic agent for hyperpigmentation disorders .

Antioxidant Capacity

In antioxidant assays, the compound demonstrated strong efficacy comparable to established antioxidants. The results suggest that it could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity in Cancer Cells

The cytotoxic effects were evaluated using B16F10 murine melanoma cells:

  • Compounds did not exhibit significant cytotoxicity at concentrations below 20 µM after 48 and 72 hours of treatment.
  • However, one analog showed concentration-dependent cytotoxicity at lower doses, necessitating further investigation into its safety profile .

Case Study: Hyperpigmentation Treatment

A clinical trial investigated the use of the compound in patients with melasma. Participants treated with formulations containing the thiazolidinone exhibited significant reductions in pigmentation compared to placebo groups.

Research Findings on Antimicrobial Activity

Research has highlighted the antimicrobial potential of related thiazolidinones against various bacterial strains:

  • The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Tyrosinase InhibitionIC50 = 1.12 µM (stronger than kojic acid)
Antioxidant ActivityComparable to established antioxidants
CytotoxicityNon-cytotoxic at ≤20 µM; some analogs cytotoxic
Antimicrobial ActivityEffective against various bacterial strains

Q & A

Q. What are the common synthetic routes for 5-[(3-Phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, and how can purity be optimized?

Answer: The compound is typically synthesized via Knoevenagel condensation between a substituted benzaldehyde derivative (e.g., 3-phenylmethoxybenzaldehyde) and a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one). Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or ethanol are used to enhance reaction efficiency.
  • Catalysis : Piperidine or acetic acid is employed to facilitate the condensation reaction .
  • Purification : Recrystallization (using ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). For industrial-scale optimization, continuous flow reactors and automated systems improve yield consistency .

Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?

Answer: Structural elucidation involves:

  • Spectroscopy :
    • FT-IR : Confirms the presence of C=O (1670–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.
    • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methylidene protons (δ 7.8–8.2 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C=S at ~1.65 Å) and dihedral angles between aromatic rings, critical for understanding π-conjugation . Refinement parameters (e.g., R-factor < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with specific substituents (e.g., halogenation or methoxy groups)?

Answer: Design of Experiments (DOE) methodologies are critical:

  • Variable screening : Test factors like temperature (80–120°C), reaction time (4–24 hrs), and stoichiometry (1:1 to 1:2 aldehyde:thiazolidinone).
  • Electrophilic substitution : Halogenation (e.g., iodine at C-3) requires controlled use of I₂/KI in acetic acid, monitored via TLC .
  • High-throughput screening : Parallel synthesis in microreactors identifies optimal conditions for methoxy or nitro derivatives .

Q. What computational methods are used to predict the compound’s reactivity and biological interactions?

Answer: Advanced computational approaches include:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electron-deficient sites for nucleophilic attack (e.g., C-5 methylidene group) .
  • Molecular docking : Screens against targets like DNA topoisomerase II (PDB ID: 1ZXM) to assess binding affinity, with scoring functions (e.g., AutoDock Vina) validating interactions .
  • MD simulations : Evaluates stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

Q. How can researchers address contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) across studies?

Answer: Methodological reconciliation strategies:

  • Bioassay standardization : Use common cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hr incubation) to minimize variability .
  • Structure-activity relationship (SAR) : Compare substituent effects; e.g., iodine at C-3 enhances DNA intercalation, while methoxy groups reduce bioavailability .
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding factors (e.g., solvent DMSO concentration) .

Q. What experimental designs are recommended for studying environmental fate and ecotoxicity?

Answer: Follow frameworks like Project INCHEMBIOL:

  • Abiotic studies : Measure hydrolysis rates (pH 4–9) and photodegradation (UV-Vis irradiation) to assess persistence .
  • Biotic assays : Use Daphnia magna (OECD 202) for acute toxicity (LC₅₀) and soil microcosms for biodegradation profiling .
  • Partition coefficients : Determine log Kow (octanol-water) via shake-flask methods to model bioaccumulation potential .

Q. How can crystallization conditions be tuned to obtain polymorphs with desired physicochemical properties?

Answer:

  • Solvent evaporation : Test binary mixtures (e.g., chloroform/methanol) to control nucleation kinetics.
  • Temperature gradients : Slow cooling (0.5°C/min) from saturated solutions promotes single-crystal growth .
  • Additives : Surfactants (e.g., CTAB) or polymers (PEG) modify crystal habit and dissolution rates .

Q. What analytical techniques resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns)?

Answer:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., hindered rotation of aryl groups) causing signal splitting .
  • 2D-COSY and NOESY : Maps 1^1H-1^1H coupling and spatial proximities to assign stereochemistry .
  • XRD validation : Cross-references crystallographic data with NMR/IR to confirm tautomeric forms .

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